molecular formula C30H25ClN2O2S B7698677 (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7698677
M. Wt: 513.0 g/mol
InChI Key: ZNEBVVJPNWSCNL-YZSQISJMSA-N
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Description

(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a chlorophenylsulfanyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactionsThe final step involves the formation of the oxazol-5-one ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-bromophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
  • (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-fluorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4E)-2-(4-tert-butylphenyl)-4-[[2-(4-chlorophenyl)sulfanyl-6-methylquinolin-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClN2O2S/c1-18-5-14-25-20(15-18)16-21(28(33-25)36-24-12-10-23(31)11-13-24)17-26-29(34)35-27(32-26)19-6-8-22(9-7-19)30(2,3)4/h5-17H,1-4H3/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBVVJPNWSCNL-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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